molecular formula C9H6FN B108479 6-Fluoroquinoline CAS No. 396-30-5

6-Fluoroquinoline

Cat. No. B108479
CAS RN: 396-30-5
M. Wt: 147.15 g/mol
InChI Key: RMDCSDVIVXJELQ-UHFFFAOYSA-N
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Description

6-Fluoroquinoline is a fluorinated quinoline derivative that has been extensively studied due to its potential applications in medicinal chemistry and material science. The incorporation of a fluorine atom into the quinoline structure has been shown to significantly alter the chemical and physical properties of the molecule, making it a valuable target for the synthesis of various pharmacologically active compounds and novel materials with unique optical properties.

Synthesis Analysis

The synthesis of 6-fluoroquinoline derivatives has been approached through various methods. One approach involves the heterocyclization reaction between isonitrosoacetophenone hydrazones and 6-bromoquinoline-2-carboxaldehyde, followed by a sequence of aza-Diels-Alder/Suzuki cross-coupling reactions to produce "push-pull" fluorophores with interesting optical properties . Another method includes the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline as a key intermediate for the antimalarial compound 5-fluoroprimaquine, using nucleophilic sources of fluoride or electrophilic substitution with N-fluorosulfonimide (NFSI) . Additionally, the synthesis of 6-fluoroquinoline derivatives with antibacterial activity has been achieved by introducing cyclopropane-fused substituents at the C-7 position .

Molecular Structure Analysis

The molecular structure of 6-fluoroquinoline derivatives is characterized by the presence of a fluorine atom at the 6-position of the quinoline ring. This structural modification can influence the electronic distribution and reactivity of the molecule. For instance, the absolute configuration and intermediates of flumequine, a 6-fluoroquinoline derivative, were determined through X-ray structures of diastereoisomeric salts, showcasing the impact of fluorination on the molecule's stereochemistry .

Chemical Reactions Analysis

6-Fluoroquinoline and its derivatives participate in various chemical reactions that are essential for their functionalization and application. For example, the fluorine-amine exchange reaction has been used to transform 8-fluoro-3,4-dihydroisoquinoline into 8-amino derivatives, which serve as precursors for further synthesis . The organocatalytic transfer hydrogenation of 6-fluoroquinoline derivatives has also been reported, providing a metal-free route to key building blocks for fluoroquinolone antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroquinoline derivatives are influenced by their fluorination. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, which is crucial for their pharmacological activity. For instance, the physicochemical parameters such as log P, log D, and ligand efficiency of new 6-fluoroquinoline derivatives with antiplasmodial activity were calculated or determined experimentally to evaluate their drug-like properties . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones were also assessed, indicating the potential of these compounds in therapeutic applications .

Scientific Research Applications

Anti-Plasmodial Activity

6-Fluoroquinolines have been modified and tested for activities against strains of Plasmodium falciparum, demonstrating significant anti-plasmodial activity both in vitro and in vivo. A specific compound, 6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide, showed high efficacy in this regard (Hochegger et al., 2019).

PET Imaging of Neurofibrillary Tangles

Fluorine-18-labelled 6-(fluoro)quinolines like [18 F]MK-6240 have been developed as potent and selective PET radiopharmaceuticals for detecting human neurofibrillary tangles, a characteristic feature of Alzheimer’s disease. The synthesis and validation of [18 F]MK-6240 for clinical research use were successfully conducted under Current Good Manufacturing Practices (Collier et al., 2017).

Fluorescent Pre-Chromatographic Derivatization

4,7-Phenanthroline-5,6-dione (phanquinone), a compound related to 6-fluoroquinolines, has been used as a fluorogenic labeling reagent in pre-column derivatization for liquid chromatographic separation of amino acids, indicating its utility in enhancing analytical capabilities in biochemistry (Gatti et al., 2002).

Antibacterial Activity

The structure-activity relationships of various 6-fluoroquinolone derivatives have been explored, with particular focus on their antibacterial properties. Some compounds, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown notable activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Immunobiological Efficacy

A novel fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), was synthesized and examined for its cytotoxicity, anti-cancer reactivity, and immunomodulatory properties in vitro, revealing its potential in cancer therapy and immune response modulation (Jantová et al., 2018).

Antifungal Activity

Fluoroquinolines like moxifloxacin have shown potential in inhibiting growth and morphogenesis of Candida albicans, suggesting their utility as antifungal agents and their potential role in treating mixed infections caused by both bacteria and fungi (Jadhav et al., 2017).

Surface Potential and Surface Tension Studies

Research on isomeric halogen derivatives, including 6-fluoroquinoline, has contributed to understanding their influence on surface potential and surface tension of aqueous solutions. This understanding is crucial in fields like materials science and physical chemistry (Kamieński et al., 1967).

Brain Imaging in Alzheimer's Research

18F-MK-6240, a 6-(fluoro)quinoline derivative, has been used in PET imaging for Alzheimer’s disease patients, providing a tool for the non-invasive study of neurofibrillary tangles in living patients (Lohith et al., 2018).

Safety And Hazards

6-Fluoroquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of fluoroquinolones is typically reserved for cases in which the benefits clearly outweigh the risks .

Future Directions

Fluoroquinolones, including 6-Fluoroquinoline, have been used for a long time as a basic structure for the search of synthetic antimalarial drugs . They have also found application in agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolones and their plausible practical applications .

properties

IUPAC Name

6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDCSDVIVXJELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192710
Record name Quinoline, 6-fluoro-
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Fluoroquinoline

CAS RN

396-30-5
Record name 6-Fluoroquinoline
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Record name Quinoline, 6-fluoro-
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Record name Quinoline, 6-fluoro-
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Record name 6-Fluoroquinoline
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Synthesis routes and methods I

Procedure details

4-Fluoroaniline (ex Aldrich) and anhydrous glycerol (ex Fluka) were reacted together in a Skraup reaction according to Sveinbjornsson et al, J. Org. Chem., 16, 1450 (1951) to give 6-fluoroquinoline. The latter (3.82 g) in glacial acetic acid (22 ml) was treated with 30% hydrogen peroxide (7 ml) for 4 hours at 70°-80° C. Additional 30% hydrogen peroxide (7 ml) was added and the mixture kept for 16 hours at 70°-80° C. The solvents were removed at reduced pressure and the residue neutralized with solid sodium carbonate and extracted with chloroform. The organic phase was washed with hexane and dried to give 6-fluoroquinoline-N-oxide (3.13 g). The latter (1 g) was heated under reflux with acetic anhydride (6 ml) in the absence of moisture for 1 hour, the hot mixture treated with water (6 ml), boiled for 1 hour and poured onto fresh ice. After neutralisation with aqueous sodium carbonate the solid product, 2-hydroxy-6-fluoroquinoline, was collected by filtration and dried (0.39 g). 2-chloro-6-fluoroquinoline was obtained by analogy with Example IV and used in Stage a.
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Synthesis routes and methods II

Procedure details

To a solution of 6-aminoquinoline (1.0 g) in 42% tetrafluoroboric acid (5 ml), sodium nitrite (527 mg) was added under ice cooling and stirred at the same temperature for 1 hour. After addition of diethyl ether:ethyl acetate=1:1 (10 ml), the reaction mixture was decanted and the precipitate was dried. To the dried product, toluene (20 ml) was added and heated under reflux for 2 hours. The reaction mixture was decanted, and the resulting residue was dissolved in 1M aqueous hydrochloric acid and alkalized with saturated aqueous sodium carbonate. Insoluble materials were filtered off and the filtrate was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:diethyl ether=4:1 to 1:1) to give 6-fluoroquinoline (273 mg) as an orange-colored oil. To a solution of 6-fluoroquinoline thus obtained (273 mg) in methanol (50 ml), 10% palladium on activated carbon (50 mg) was added and stirred overnight under a hydrogen atmosphere (60 psi) at room temperature. After the reaction mixture was filtered, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=10:1 to 4:1) to give the titled compound, i.e., 6-fluoro-1,2,3,4-tetrahydroquinoline (172 mg) as a light-brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
P Hochegger, J Faist, W Seebacher, R Saf… - Bioorganic & medicinal …, 2019 - Elsevier
The substitution of 6-fluoroquinolines was modified in ring positions 2 and 4. The new compounds were tested in vitro for their activities against a sensitive and a multidrug resistant …
Number of citations: 15 www.sciencedirect.com
SE Hagen, JM Domagala, CL Heifetz… - Journal of medicinal …, 1991 - ACS Publications
A series of 5-alkyl-l, 7, 8-trisubstituted-6-fluoro-l, 4-dihydro-4-oxo-3-quinolinecarboxylic acids was prepared and evaluated for in vitro and in vivo antibacterial activity. When compared to …
Number of citations: 60 pubs.acs.org
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 2002 - Springer
… It was decided to undertake the approach in which 8-amino-6-fluoroquinoline, as well as its … (1) [7], was reduced to 8-amino-6-fluoroquinoline (2) [7] and subjected to hydrolysis by 70% …
Number of citations: 16 link.springer.com
E Cole, D Donnelly, M Wallace, T Tran, R Burrell… - 2018 - Soc Nuclear Med
… BMS-986205 is a selective, IDO1 inhibitor that contains a 6-fluoroquinoline moiety possibly suited to 18 F labeling to afford an IDO1 PET radioligand. The complexity of this molecule, …
Number of citations: 5 jnm.snmjournals.org
A Sveinbjornsson, HL Bradlow, S Oae… - The Journal of …, 1951 - ACS Publications
… 6-fluoroquinoline, which was then nitrated and the resulting 6-fluoro-8-nitroquinoline reduced to give 6-fluoro-8-aminoquinoline. An alternate synthesis (Route B) of 6-fluoroquinoline …
Number of citations: 22 pubs.acs.org
D Pirgal, R Jha, SM Hipparagi - Journal of medical pharmaceutical and …, 2022 - jmpas.com
… -6 -fluoroquinoline- 3carbaldehyde derivatives. In this view we have made an attempt in reviewing the literature on 2,7-dichloro-6-fluoroquinoline-3… sites.2,7-dichloro-6-fluoroquinoline-3…
Number of citations: 1 jmpas.com
AF Lindenstruth, CA VanderWerf - Journal of the American …, 1949 - ACS Publications
… later extended to include 6-aminoquinoline, 6-nitroquinoline, 6-fluoroquinoline, and 6-fluoro-… of quinoline, 6-aminoquinoline, 6-fluoroquinoline, 6-nitroquinoline, and 6-fluoro-8-…
Number of citations: 36 pubs.acs.org
K Alwair, J Grimshaw - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… 2-Chloro- and 2-bromo-phenazine, 6-chloroquinoxaline, and 6-fluoroquinoline form radical anions which show no tendency to fragment with loss of halide ion at room temperature on …
Number of citations: 29 pubs.rsc.org
Y Hirano, M Uehara, K Saeki, T Kato… - Journal of health …, 2002 - jstage.jst.go.jp
… Next, one kind of 10 µM monofluoroquinoline was also added, and 5fluoroquinoline (5FQ), 6-fluoroquinoline (6FQ) and 8-fluoroquinoline (8FQ) showed stronger inhibition than …
Number of citations: 30 www.jstage.jst.go.jp
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… instance, 2,7-dichlorophenazine 5-oxide (111; R = H, R’ = R“ = C1) has a reactive 7-chlorine and an unreactive 2-chlorine atom,12 a situation analogous to the 7- and 6-fluoroquinoline …
Number of citations: 1 pubs.rsc.org

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